2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline - 1519164-19-2

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline

Catalog Number: EVT-1719714
CAS Number: 1519164-19-2
Molecular Formula: C14H17ClN4O2
Molecular Weight: 308.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline belongs to the quinazoline family of heterocyclic compounds. This family is recognized for its wide range of biological activities and pharmaceutical applications. While not a naturally occurring compound, it serves as a key intermediate in the synthesis of various biologically active compounds, including some with antihypertensive properties [].

Synthesis Analysis

The synthesis of 2-chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline has been reported in several research articles. One approach involves a multistep process starting from 2-amino-4,5-dimethoxybenzoic acid. This method involves cyclization, chlorination, and substitution reactions, ultimately leading to the desired product []. Another method utilizes 2,4-dichloroquinazoline as a starting material, reacting it with N-substituted piperazines to obtain a series of 4-chloro-2-(4-piperazin-1-yl) quinazolines, including the target compound []. The specific conditions and reagents used in each step can significantly impact the overall yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline serves as a versatile intermediate in various chemical reactions. Notably, the chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse substituents, enabling the synthesis of a wide array of quinazoline derivatives with potentially distinct biological properties [].

Mechanism of Action

While the precise mechanism of action of 2-chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline itself hasn't been extensively studied, its derivatives, particularly those with modifications at the 2-position, have been shown to interact with various biological targets. For instance, some derivatives exhibit high binding affinity for α1-adrenoceptors []. This interaction is believed to be responsible for their antihypertensive effects [].

Applications

The primary application of 2-chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline in scientific research lies in its use as a building block for synthesizing more complex quinazoline derivatives []. These derivatives have demonstrated potential in various pharmacological areas, including:

  • Anti-hypertensive agents: Derivatives like Terazosin and Doxazosin, synthesized using this compound as an intermediate, are clinically used for treating hypertension [, , ].
  • Anticancer agents: Studies have explored the anticancer potential of certain derivatives [, ].
  • Antimicrobial agents: Some derivatives display promising antimicrobial activity against a range of bacterial and fungal strains [, ].

6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline

  • Compound Description: This compound serves as a key intermediate in the synthesis of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline. []
  • Relevance: 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline is a direct precursor to 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline, differing only by the absence of the chlorine atom at the 2-position of the quinazoline ring. []

4-Amino-2-(4-butanoyl-hexahydro-1H-1, 4-diazepin-1-yl)-6,7-dimethoxy-quinazoline HCl (DDQ)

  • Compound Description: DDQ is studied for its metabolic fate, revealing rapid absorption and excretion primarily through bile in rats and rabbits. Its main metabolites are O- and N-glucuronides of 7-O-desmethyl DDQ in rats and N-glucuronide of DDQ in rabbits. []
  • Relevance: This compound shares the core 6,7-dimethoxyquinazoline structure with 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline. The key differences lie in the 2-position and 4-position substituents. While 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline has a chlorine atom at the 2-position and a piperazine ring at the 4-position, DDQ features a more complex 4-butanoyl-hexahydro-1H-1, 4-diazepin-1-yl group at the 2-position and an amino group at the 4-position. []

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-Chloroprazosin hydrochloride)

  • Compound Description: This compound acts as an internal standard in the quantification of prazosin in human plasma. It is synthesized from vanillin through a 12-step process. []

4-amino-6,7-dimethoxy-2-[4-(furo-2-il)- piperazine-1-il]-quinazoline (Terazosin)

  • Compound Description: Terazosin is an antihypertensive drug. The synthesis of Terazosin hydrochloride uses 2-chloro-6, 7-dimethoxy–quinazoline-4-amine as a starting material. []
  • Relevance: Terazosin shares the 6,7-dimethoxyquinazoline core and a 4-(2-furoyl)piperazin-1-yl substituent at the 2-position with 8-Chloroprazosin hydrochloride. The only structural difference between Terazosin and 8-Chloroprazosin hydrochloride is the absence of the chlorine atom at the 8-position in Terazosin. []

4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines

  • Compound Description: This series of compounds displays high binding affinity and selectivity for α1-adrenoceptors in vitro. They exhibit no significant activity at α2 sites. Notably, the dimethoxytriazine derivative (compound 30) demonstrates greater potency than prazosin. In vivo studies in spontaneously hypertensive rats reveal the antihypertensive activity of these compounds, with varied efficacy and duration of action depending on the heterocyclic substituent. []
  • Relevance: These compounds represent a family of structural analogs to 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline, sharing the common 6,7-dimethoxyquinazoline core and a piperazine ring at the 2-position. The primary difference lies in the presence of various heterocyclic substituents on the piperazine ring and an amino group at the 4-position in these analogs, whereas 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline has a chlorine atom at the 2-position and no substituent at the 4-position. []

4-Azido-6,7-dimethoxy-2-sulfonylquinazolines

  • Compound Description: These compounds are intermediates generated during the regioselective modification of the quinazoline C2 position via the azide-tetrazole tautomeric equilibrium. []

4-substituted-6,7-dimethoxyquinazolines

  • Compound Description: These compounds represent a series of novel 6,7-dimethoxyquinazoline derivatives synthesized and evaluated for their anticancer and antimicrobial activities. []
  • Relevance: This broad category encompasses 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline as they share the fundamental 6,7-dimethoxyquinazoline scaffold. The research explores diverse substituents at the 4-position, highlighting the versatility of this chemical class. []

Quinazoline-Sulfonylurea Conjugates

  • Compound Description: This class of compounds was designed by bioisosterically replacing specific moieties in existing hypoglycemic agents (glibenclamide and gliquidone) with a 6,7-dimethoxy-4-oxoquinazoline moiety. These conjugates demonstrated varying degrees of hypoglycemic effects in alloxan-induced diabetic rats, evidenced by reductions in blood glucose levels and elevations in insulin levels. []
  • Relevance: These conjugates belong to the broader category of 6,7-dimethoxyquinazoline derivatives, similar to 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline. The research highlights the potential of incorporating the 6,7-dimethoxyquinazoline core into therapeutic agents for managing diabetes. []

4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline

  • Compound Description: This specific compound is an example from a series of quinazoline derivatives with potential anticancer properties. []
  • Relevance: This compound belongs to the broader group of 4-substituted-6,7-dimethoxyquinazolines, much like 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline. It exemplifies the diverse range of substituents possible at the 4-position while maintaining the 6,7-dimethoxyquinazoline core structure. []

4-(6,7-dimethoxy-9H-1,3,9-triaza-fluoren-4-yl)-piperazine-1-carbothioic acid [4-(pyrimidin-2-ylsulfamoyl)-phenyl]-amide

  • Compound Description: This lead compound, discovered through a structure-based design approach, exhibits selectivity for Aurora kinases and inhibits Aurora A kinase activity. []
  • Relevance: This compound, while structurally distinct from 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline, highlights the use of the 6,7-dimethoxyquinazoline scaffold in developing kinase inhibitors. Although their structures differ significantly, the shared presence of the 6,7-dimethoxyquinazoline moiety suggests a potential common pharmacophore for kinase inhibition. []
  • Compound Description: These novel ligands, containing quinazoline-4-one and 8-hydroxyquinoline moieties, were synthesized and characterized along with their transition metal chelates for potential antimicrobial applications. []
  • Relevance: While structurally distinct from 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline, these ligands highlight the exploration of quinazoline derivatives for antimicrobial properties. Their structural complexity and incorporation of additional heterocyclic moieties demonstrate the diverse chemical space being investigated within quinazoline-based compounds. []

Properties

CAS Number

1519164-19-2

Product Name

2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline

IUPAC Name

2-chloro-6,7-dimethoxy-4-piperazin-1-ylquinazoline

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

InChI

InChI=1S/C14H17ClN4O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(15)18-13(9)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3

InChI Key

IVBHANZNNLJYRJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N3CCNCC3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N3CCNCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.